molecular formula C16H20N2O6S2 B3554634 N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide

N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide

Cat. No.: B3554634
M. Wt: 400.5 g/mol
InChI Key: ZHXYIDBPLDDPQM-UHFFFAOYSA-N
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Description

N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes methanesulfonamide and methoxyphenyl groups. It is known for its stability and reactivity, making it a valuable substance in chemical research and industrial applications.

Properties

IUPAC Name

N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S2/c1-23-15-9-11(5-7-13(15)17-25(3,19)20)12-6-8-14(16(10-12)24-2)18-26(4,21)22/h5-10,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXYIDBPLDDPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NS(=O)(=O)C)OC)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide typically involves the reaction of methanesulfonamide with methoxyphenyl derivatives. One common method includes the use of methanesulfonyl chloride and methoxyphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide
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N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide

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